![molecular formula C7H6Br3N B14775201 3,4,6-Tribromo-2-methylaniline](/img/structure/B14775201.png)
3,4,6-Tribromo-2-methylaniline
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Overview
Description
3,4,6-Tribromo-2-methylaniline is an organic compound with the molecular formula C7H6Br3N It is a derivative of aniline, where three bromine atoms are substituted at the 3, 4, and 6 positions, and a methyl group is attached at the 2 position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tribromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and bromination steps, with careful control of reaction conditions to achieve high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Tribromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less brominated or non-brominated aniline derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace bromine atoms under suitable conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Less brominated or non-brominated aniline derivatives.
Substitution: Aniline derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,4,6-Tribromo-2-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,6-Tribromo-2-methylaniline depends on its interaction with molecular targets. The bromine atoms and the aniline moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets may vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar structure but lacks the methyl group at the 2 position.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and a methyl group but differs in the position of substitution.
2,4,6-Tribromo-3-methylaniline: Another isomer with different substitution patterns.
Uniqueness: 3,4,6-Tribromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three bromine atoms and a methyl group at specific positions makes it a valuable compound for various synthetic and research applications.
Biological Activity
3,4,6-Tribromo-2-methylaniline is a brominated derivative of aniline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
- Molecular Formula : C7H6Br3N
- Molecular Weight : Approximately 292.84 g/mol
- Structure : The compound features three bromine atoms attached to the aromatic ring of the aniline structure, along with a methyl group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atoms enhance the compound's reactivity, facilitating interactions with proteins and enzymes. Key mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or altering their conformation, which can disrupt normal cellular functions.
- Gene Expression Modulation : this compound has been shown to affect gene expression related to stress responses and apoptosis pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's potential anticancer properties have also been explored. Studies have indicated that this compound can inhibit cancer cell proliferation in various cancer lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In these studies, the compound demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial viability in a dose-dependent manner. The authors concluded that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains.
Case Study 2: Anticancer Mechanism
In another study focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated that the compound induced apoptosis through ROS generation and activation of caspase pathways. This study highlighted the potential of this compound as an anticancer agent by elucidating its mechanism of action at the molecular level .
Properties
Molecular Formula |
C7H6Br3N |
---|---|
Molecular Weight |
343.84 g/mol |
IUPAC Name |
3,4,6-tribromo-2-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
InChI Key |
GEYHZUNOVOGZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)Br)Br)N |
Origin of Product |
United States |
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